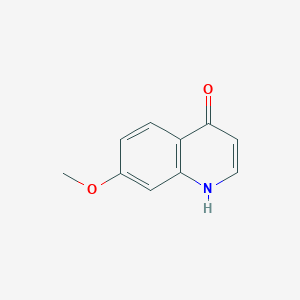

4-Hydroxy-7-methoxyquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUPXNZWBGZRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002480 | |

| Record name | 7-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82121-05-9 | |

| Record name | 7-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Hydroxy 7 Methoxyquinoline

Established Synthetic Pathways for 4-Hydroxy-7-methoxyquinoline Nucleus

The construction of the this compound core can be accomplished through several well-established synthetic methods, primarily involving cyclization reactions of appropriately substituted aniline (B41778) precursors.

The Gould-Jacobs reaction is a widely utilized and effective method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com For the synthesis of this compound, the logical starting aniline is 3-methoxyaniline.

The reaction sequence involves several steps:

Condensation: 3-methoxyaniline reacts with diethyl ethoxymethylenemalonate, where the amino group displaces the ethoxy group to form an anilidomethylenemalonic ester intermediate. wikipedia.org

Cyclization: This intermediate undergoes thermal cyclization, often in a high-boiling point solvent like diphenyl ether or paraffin (B1166041) oil, through a 6-electron cyclization process to form ethyl this compound-3-carboxylate. wikipedia.orgmdpi.comresearchgate.net

Saponification: The resulting ester is hydrolyzed, typically using a base like sodium hydroxide, to yield this compound-3-carboxylic acid. wikipedia.orgnih.gov

Decarboxylation: The carboxylic acid is then heated to induce decarboxylation, yielding the final product, this compound. wikipedia.orgmdpi.com

Modifications to the classical Gould-Jacobs reaction have been developed to improve efficiency. For instance, microwave irradiation has been employed to reduce reaction times and enhance yields for the synthesis of similar 3-acetyl-4-hydroxyquinoline derivatives. researchgate.net This approach offers a more rapid and efficient alternative to traditional heating methods which often require several hours at high temperatures. researchgate.net

Table 1: Key Steps in the Gould-Jacobs Synthesis of this compound

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1. Condensation | 3-Methoxyaniline, Diethyl ethoxymethylenemalonate | Nucleophilic substitution | Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate |

| 2. Cyclization | Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate | Thermal intramolecular cyclization | Ethyl this compound-3-carboxylate |

| 3. Saponification | Ethyl this compound-3-carboxylate, NaOH | Ester hydrolysis | This compound-3-carboxylic acid |

| 4. Decarboxylation | This compound-3-carboxylic acid | Thermal removal of CO₂ | This compound |

Beyond the classic Gould-Jacobs pathway, other synthetic strategies also commence with aniline precursors. A patented process describes a specific route for synthesizing this compound. google.com This method involves the following sequence:

An initial reaction between trimethyl orthoformate and isopropylidene malonate (Meldrum's acid) is performed under reflux conditions. google.com

An aniline derivative is then added to the mixture, followed by another reflux step to produce an intermediate. google.com

This intermediate is then cyclized in a high-boiling solvent such as diphenyl ether to form the quinoline (B57606) ring system. google.com

The crude product is purified using solvents like dichloromethane (B109758) to yield the final this compound. google.com

It is noteworthy that the patent specifies 3,4-dimethoxyaniline (B48930) as the starting material. google.com However, from a chemical standpoint, the use of 3,4-dimethoxyaniline would lead to the formation of 4-hydroxy-6,7-dimethoxyquinoline. The correct precursor to obtain the 7-methoxy substitution pattern is 3-methoxyaniline. This suggests a possible error in the documentation.

Several other named reactions are fundamental to quinoline synthesis and can be adapted to produce substituted derivatives like this compound by selecting the appropriate precursors. iipseries.orgarabjchem.org These include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.compharmaguideline.com It is a powerful but often vigorous reaction. vedantu.com

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, to react with an aniline in the presence of an acid catalyst. iipseries.orgarabjchem.org

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. pharmaguideline.com Depending on the reaction temperature, it can yield either 4-quinolones (lower temperature) or 2-quinolones (higher temperature). pharmaguideline.com

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com

These general methods provide a versatile toolkit for synthetic chemists to construct a wide array of quinoline and quinolone structures. arabjchem.orgresearchgate.net

Derivatization Strategies Utilizing this compound as a Precursor

The this compound nucleus serves as a valuable starting material for the synthesis of more complex molecules. The presence of the hydroxyl group and the reactive positions on the quinoline ring allow for a variety of chemical transformations.

The Mitsunobu reaction is a powerful tool for the stereoselective formation of carbon-oxygen bonds. nih.gov It facilitates the conversion of primary and secondary alcohols into esters, ethers, and other derivatives with a nucleophile. organic-chemistry.org The reaction typically proceeds with a clean inversion of the stereochemical configuration at the alcohol's chiral center, making it highly valuable in natural product synthesis. nih.govorganic-chemistry.org

In the context of this compound, the C4-hydroxyl group is phenolic in nature and thus acidic enough to act as the pronucleophile in the Mitsunobu reaction. organic-chemistry.org The general mechanism involves the activation of a primary or secondary alcohol with a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com The activated alcohol is then susceptible to nucleophilic attack by the this compound.

This reaction allows for the stereoselective coupling of various chiral alcohols to the C4-oxygen of the quinoline core, yielding a diverse range of 4-alkoxy-7-methoxyquinoline derivatives.

Table 2: General Scheme of the Mitsunobu Reaction with this compound

| Reactant 1 (Pronucleophile) | Reactant 2 (Alcohol) | Reagents | Product | Key Feature |

|---|---|---|---|---|

| This compound | R-OH (Primary or Secondary Alcohol) | PPh₃, DEAD/DIAD | 4-(R-O)-7-methoxyquinoline | Inversion of stereochemistry at the alcohol center |

The this compound skeleton can be further functionalized at several positions to create a library of derivatives.

Position C-2: The C-2 position of the 4-quinolone ring can be substituted through various synthetic strategies. For instance, electroreductive cross-coupling reactions of N-protected 4-quinolones with carbonyl compounds have been shown to introduce substituents at the C-2 position. acs.org Other methods for preparing 2-substituted quinoline derivatives often start from o-aminoacetophenone in a Friedlander-type synthesis. pharmaguideline.com

Position C-3: The C-3 position is readily functionalized during the Gould-Jacobs synthesis, which typically installs a carboxylic ester at this site. mdpi.com This ester group is a versatile handle for further modifications. For example, the corresponding this compound-3-carboxylic acid is a known compound that can participate in further reactions. nih.gov

Position C-6: Introducing substituents at the C-6 position is often achieved by starting the synthesis with a correspondingly substituted aniline precursor. For example, the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) would start from an aniline that already contains a group at the para-position relative to the amino group, which will become the C-6 position of the quinoline ring.

Position C-7: The methoxy (B1213986) group at the C-7 position can be a site for derivatization. Cleavage of the methyl ether, for instance, would yield 4,7-dihydroxyquinoline, opening up possibilities for selective O-alkylation or other reactions at the C-7 hydroxyl group. This allows for the introduction of a wide variety of functional groups at this position.

Formation of Carboxylic Acid, Carboxamide, and Ester Derivatives

The this compound core can be readily functionalized with carboxylic acid, carboxamide, and ester groups at various positions on the quinoline ring. These derivatives are often key intermediates for creating more complex molecules, including pharmacologically active agents.

The synthesis of This compound-3-carboxylic acid is commonly achieved via the Gould-Jacobs reaction. wikipedia.org This method involves the condensation of an aniline, specifically 3-methoxyaniline, with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization, typically in a high-boiling point solvent like diphenyl ether or with a catalyst such as polyphosphoric acid (PPA), to form the quinoline ring system. wikipedia.org The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. Optimal yields for this cyclization, reported to be over 70%, are achieved by carefully controlling reaction temperatures between 120–140°C.

This compound-6-carboxylic acid is another important derivative, utilized as a key intermediate in the synthesis of antimalarial drugs and fluorescent probes. chemshuttle.com This carboxylic acid can be converted into the corresponding This compound-6-carboxamide . A reported synthesis involves the reaction of the carboxylic acid with an ammonium (B1175870) source in acetonitrile, using triethylamine (B128534) and phosphorus oxychloride as catalysts, achieving a 91% yield.

Ester derivatives are also accessible through the acylation of the hydroxyl group on the quinoline ring, a reaction that can modify the compound's properties for various applications. chemshuttle.com The synthesis of these derivatives highlights the versatility of the this compound scaffold for creating a library of functionalized molecules.

Table 1: Synthesis of this compound Derivatives

| Derivative | Synthetic Method | Key Reagents | Reported Yield | Reference(s) |

|---|---|---|---|---|

| This compound-3-carboxylic acid | Gould-Jacobs Reaction | 3-methoxyaniline, Diethyl ethoxymethylenemalonate, PPA | >70% | |

| This compound-6-carboxamide | Amidation of Carboxylic Acid | This compound-6-carboxylic acid, Ammonium source, POCl₃ | 91% | |

| Ester Derivatives | Acylation | This compound, Acylating agent | Not specified | chemshuttle.com |

Integration into Macrocyclic Peptide Scaffolds

The unique structural and electronic properties of the quinoline ring make it a desirable pharmacophore to embed within larger, conformationally constrained molecules like macrocyclic peptides. Such hybrids can exhibit improved biological activity and pharmacokinetic properties.

A key strategy for incorporating this moiety is through the synthesis of a suitable derivative that can be coupled into a peptide chain and subsequently cyclized. A patent for hepatitis C virus inhibitors describes the use of a 4-benzyloxy-2-chloro-7-methoxyquinoline intermediate in the synthesis of macrocyclic peptides. google.com This highlights a method where the quinoline is prepared with protecting groups (benzyloxy) and reactive sites (chloro) to facilitate its integration.

More advanced methods involve the direct formation of the quinoline ring as part of the macrocyclization step. Research has demonstrated that peptides containing an N-terminal β-keto amide and an internal 2-aminoarylcarbonyl group can undergo an intramolecular Friedländer reaction. chemrxiv.org This post-translational modification strategy generates macrocycles with the quinoline pharmacophore embedded directly into the peptide backbone. chemrxiv.org This chemo-ribosomal synthesis approach allows for the creation of diverse quinoline-peptide hybrids. chemrxiv.org Another approach involves the Mitsunobu coupling of a macrocyclic intermediate with methyl this compound , demonstrating a late-stage functionalization to append the quinoline unit. drugfuture.com These strategies are crucial for developing novel peptide-based therapeutics, such as species-selective antimalarial proteasome inhibitors. nih.govnih.gov

Table 2: Strategies for Integrating Quinoline Moieties into Macrocyclic Peptides

| Integration Strategy | Quinoline Precursor/Reaction | Application/Example | Reference(s) |

|---|---|---|---|

| Intermediate Coupling | 4-Benzyloxy-2-chloro-7-methoxyquinoline | Synthesis of macrocyclic peptides against Hepatitis C virus | google.com |

| Post-Translational Macrocyclization | Intramolecular Friedländer reaction of a linear peptide precursor | Embedding a quinoline pharmacophore into the macrocycle backbone | chemrxiv.org |

| Late-Stage Functionalization | Mitsunobu coupling with methyl this compound | Attachment of the quinoline moiety to a pre-formed macrocycle | drugfuture.com |

Conjugation with Phthalocyanine (B1677752) Systems

The conjugation of quinoline derivatives with photosensitizing macrocycles like phthalocyanines has led to the development of advanced agents for photodynamic therapy (PDT). Phthalocyanines are known for their strong absorption in the red region of the electromagnetic spectrum, a property that is advantageous for treating tumors with light. optica.orgresearchgate.net

Novel zinc(II) phthalocyanines (ZnPcs) have been synthesized with quinolin-8-yloxy substituents. worldscientific.com These conjugates exhibit improved properties compared to unsubstituted phthalocyanines. For instance, they show less self-aggregation in solution, which is crucial for maintaining their photoactivity. worldscientific.com The presence of the quinoline moiety leads to a red-shifted Q-band (the characteristic strong absorption band of phthalocyanines), which enhances the penetration of light into tissues. acs.org

These quinoline-phthalocyanine conjugates have demonstrated high singlet oxygen quantum yields, a key factor in their ability to induce cell death upon irradiation. worldscientific.comacs.org Studies have shown that these conjugates can localize in the mitochondria and lysosomes of cancer cells, and they exhibit significant photocytotoxicity against tumor cells with very low IC₅₀ values, making them highly promising photosensitizers for clinical PDT applications. optica.orgacs.org

Table 3: Properties of Quinoline-Phthalocyanine Conjugates

| Property | Observation | Significance in PDT | Reference(s) |

|---|---|---|---|

| Absorption Spectrum | Red-shifted Q-band (678–699 nm) | Deeper tissue penetration of light | acs.org |

| Aggregation | Reduced self-aggregation in solution | Maintains high photoactivity | worldscientific.com |

| Singlet Oxygen Generation | High quantum yields | Efficient generation of cytotoxic reactive oxygen species | worldscientific.comacs.org |

| Cellular Uptake & Localization | High cellular uptake; targets mitochondria and lysosomes | Enhanced photodynamic efficacy at specific cellular sites | optica.orgacs.org |

| Photocytotoxicity | Low IC₅₀ values (as low as 2 nM) | Potent anticancer activity upon light activation | worldscientific.com |

Advances in Synthesis Methodologies

The synthesis of this compound and its derivatives has evolved from traditional methods to more advanced techniques that offer improved efficiency, scalability, and environmental compatibility.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. asianpubs.orgasianpubs.org Traditional methods, such as the Gould-Jacobs reaction, often require prolonged heating at high temperatures in solvents like diphenyl ether, which can lead to low yields and the formation of byproducts. asianpubs.org

In contrast, microwave irradiation dramatically reduces reaction times and often improves yields. asianpubs.orgresearchgate.net For example, the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate from a diphenyl ether solution was achieved in 2 hours with a 75% yield using microwave heating at 250°C. thieme-connect.com Similarly, microwave-assisted synthesis of various 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has been shown to be effective. nih.gov This technique allows for rapid heating to temperatures above the solvent's boiling point, which can significantly enhance reaction rates and efficiency compared to conventional refluxing methods. asianpubs.org The use of microwave-assisted multicomponent reactions under solvent-free conditions has also been explored, further highlighting the method's potential for greener and more efficient chemical synthesis. researchgate.net

Table 4: Comparison of Classical vs. Microwave-Assisted Quinoline Synthesis

| Parameter | Classical Method (e.g., Gould-Jacobs) | Microwave-Assisted Method | Advantage of Microwave | Reference(s) |

|---|---|---|---|---|

| Reaction Time | Several hours | Minutes to a few hours | Drastically reduced | asianpubs.orgthieme-connect.com |

| Reaction Conditions | High-boiling point solvents (e.g., diphenyl ether), reflux | Can be solvent-free or with solvent | Milder conditions, potential for green chemistry | asianpubs.orgresearchgate.net |

| Yields | Often low to moderate | Generally good to excellent | Improved efficiency | asianpubs.orgthieme-connect.com |

| Side Reactions | Prone to decomposition and byproducts | Often cleaner reactions | Higher product purity | asianpubs.org |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires robust, scalable, and cost-effective processes. A patented industrial-scale synthesis provides a detailed example of such a process. google.com

This method utilizes large-scale reaction vessels (e.g., 1000-2000L kettles) and focuses on optimizing yield and minimizing waste. google.com The process involves several key stages:

Intermediate Formation: Trimethyl orthoformate is reacted with isopropylidene malonate. The process includes recycling of trimethyl orthoformate to reduce unit consumption. google.com

Aminolysis: The product from the first step is reacted with 3,4-dimethoxyaniline under controlled temperature conditions (60-65°C). google.com

Cyclization: The aminolysis intermediate is added to hot diphenyl ether (170-180°C) to induce cyclization, forming the quinoline ring. The strict control of temperature and reaction time is critical for maximizing the yield. google.com

Purification: The crude product undergoes a series of purification steps, including methanol (B129727) pulping and washing with dichloromethane, to achieve high purity (e.g., 99.4% by gas chromatography). google.com

Table 5: Key Stages in an Industrial Synthesis Process for this compound

| Stage | Description | Key Parameters/Reagents | Scale/Equipment | Reference(s) |

|---|---|---|---|---|

| 1. Condensation | Reaction of trimethyl orthoformate and isopropylidene malonate. | Reflux at 60-65°C for 1.5-2 hours. | 2000L reaction kettle | google.com |

| 2. Aminolysis | Addition of 3,4-dimethoxyaniline. | Continued reflux. | 2000L reaction kettle | google.com |

| 3. Cyclization | Heating the intermediate in diphenyl ether. | Addition at 170-180°C; reaction for 2-3 hours. | 1000L reaction kettle | google.com |

| 4. Purification | Methanol pulping and dichloromethane washing. | Centrifugation and oven drying at 45-50°C. | Industrial centrifuges and ovens | google.com |

Biological Activities and Pharmacological Potential of 4 Hydroxy 7 Methoxyquinoline and Its Analogs

Antiviral Efficacy

The quest for effective antiviral agents has led researchers to explore diverse chemical structures, with quinoline-based compounds emerging as a promising class. The 4-Hydroxy-7-methoxyquinoline scaffold, in particular, has been integral to the development of potent inhibitors against significant viral targets.

The Hepatitis C Virus (HCV) NS3/NS4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.net The this compound moiety has been identified as a critical component in the design of highly potent, macrocyclic inhibitors of this enzyme. mdpi.com

In the development of these inhibitors, the this compound core is often used as a key building block. rsc.org For instance, potent macrocyclic inhibitors have been synthesized by coupling 2-substituted 4-hydroxy-7-methoxyquinolines with a preformed macrocyclic tripeptide. nih.gov Research has demonstrated that incorporating the this compound moiety into a macrocyclic scaffold can lead to a dramatic increase in potency, in some cases by over 16,000-fold compared to the "naked" scaffold without this addition. mdpi.com

Furthermore, replacing the quinoxaline (B1680401) moiety found in some clinical compounds with a quinoline (B57606) core derived from a 4-hydroxyquinoline (B1666331) intermediate has yielded inhibitors with excellent activity against HCV genotype 1b (gt-1b) and key drug-resistant mutants. mdpi.com These findings underscore the importance of the this compound structure as a foundational element for creating next-generation HCV NS3/NS4A protease inhibitors. mdpi.commdpi.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral efficacy of quinoline-based HCV inhibitors. These investigations have revealed that specific modifications to the this compound scaffold can significantly enhance inhibitory activity and modulate the pharmacodynamic profile. tandfonline.com

A key area of modification is the C2 position of the quinoline ring. While substituents at this position may have a minimal impact on the intrinsic inhibitory potency (IC₅₀) against the isolated enzyme, they have been found to significantly modulate the cell-based antiviral potency. rsc.org Through extensive research, the 2-phenyl-7-methoxy-4-quinolinoxy group was identified as an optimal substituent for achieving potent inhibition of the NS3 protease. nih.gov

Another important aspect of SAR involves the 4-position. The synthesis of analogs with alkoxy-linked amines at this position, starting from a 4-hydroxyquinoline-based macrocyclic core, is well-tolerated and leads to improved activity against key resistant viral strains, such as the A156 mutants. mdpi.com Molecular modeling has suggested that incorporating moderately basic groups onto the quinoline structure allows for a beneficial interaction with the D79 amino acid residue within the S2 subsite of the protease active site, resulting in highly potent inhibitors. mdpi.comresearchgate.net These detailed SAR studies provide a rational basis for the design of new quinoline derivatives with pan-genotypic activity and an improved resistance profile. researchgate.net

Anticancer and Antitumor Investigations

The structural versatility of the quinoline scaffold has also made it a valuable platform for the development of novel anticancer agents. tandfonline.com Analogs of this compound have been investigated for their ability to inhibit tumor growth, exert cytotoxic effects on cancer cells, and enhance the efficacy of other cancer therapies.

Quinoline derivatives have demonstrated the ability to suppress tumor growth in preclinical in vivo models. In one study, a novel quinoline derivative, 83b1, was tested in nude mice bearing xenografts of the human esophageal squamous cell carcinoma (ESCC) cell line KYSE-450. The results showed that administration of the compound led to a significant inhibition of tumor growth compared to the vehicle-treated control group. drugbank.com By day 19 of treatment, the xenografts in the mice receiving 83b1 showed a significant reduction in tumor size, demonstrating effective in vivo tumor suppression. drugbank.com

The mechanism for this antitumor activity is often linked to the inhibition of critical cellular processes. For example, certain quinoline analogs, such as those based on a 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinoline structure, have been shown to inhibit microtubulin polymerization, a process essential for cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and impede tumor growth. tandfonline.com

In vitro studies have confirmed the cytotoxic potential of this compound analogs against a variety of human cancer cell lines. These derivatives often exhibit potent activity and, in some cases, selective toxicity toward cancer cells, including those that have developed resistance to standard chemotherapeutics. nih.govmdpi.com

For example, a series of synthetic 4-hydroxyquinolines (4HQs) were evaluated for their cytotoxic activity against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines. Several of these derivatives displayed significant cytotoxicity, with IC₅₀ values in the low micromolar range. Notably, some compounds showed selective toxicity against the resistant cancer cells compared to both the sensitive cancer cells and normal human fibroblasts, suggesting a potential to overcome multidrug resistance. mdpi.com

In another study, novel 7-methoxyquinolone-substituted triazole hybrids were synthesized from a this compound precursor. Two of these hybrids, designated QN7 and QN10, were found to be highly cytotoxic against the HT29 colon cancer cell line and the TNBC BT20 breast cancer cell line. tandfonline.com Compound QN10 was particularly potent against TNBC BT20 cells, with an IC₅₀ value of 4.49 µM. tandfonline.com These findings highlight the potential of modifying the this compound scaffold to generate potent and selective anticancer agents.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| QN10 | TNBC BT20 | Triple-Negative Breast Cancer | 4.49 | tandfonline.com |

| QN7 | HT29 | Colon Cancer | 19.05 | tandfonline.com |

| Compound 20 | Colo 320 | Resistant Colon Adenocarcinoma | 4.61 | mdpi.com |

| Compound 13b | Colo 320 | Resistant Colon Adenocarcinoma | 4.58 | mdpi.com |

| Compound 13a | Colo 320 | Resistant Colon Adenocarcinoma | 8.19 | mdpi.com |

| Compound 20 | Colo 205 | Sensitive Colon Adenocarcinoma | 2.34 | mdpi.com |

| Compound 13b | Colo 205 | Sensitive Colon Adenocarcinoma | 8.1 | mdpi.com |

Photodynamic therapy (PDT) and sonodynamic therapy (SDT) are non-invasive therapeutic modalities that utilize a sensitizer (B1316253) agent, which is activated by light (PDT) or ultrasound (SDT) to produce reactive oxygen species (ROS) that kill cancer cells. mdpi.comnih.gov The quinoline scaffold has been explored for its potential to act as or be incorporated into sensitizing agents for both therapies.

In the field of PDT, an ideal photosensitizer should have strong absorption in the red light region of the spectrum, be chemically well-defined, and exhibit high photodynamic anticancer activity. nih.gov Researchers have enhanced the properties of traditional photosensitizers, like porphyrins, by conjugating them with quinoline derivatives. For example, adding a quinoline group to a porphyrin macrocycle to create 5,10,15,20-tetra(quinolin-2-yl)porphyrin (2-TQP) resulted in a compound with a more effective ability to generate singlet oxygen. mdpi.com Similarly, a quinoline-8-yloxy-substituted zinc(II) phthalocyanine (B1677752) conjugate (ZnPc-Q1) was identified as a promising photosensitizer, showing high potency in cancer cells at low light doses. nih.gov Other research has focused on developing novel quinoline-BODIPY and quinoline-derived squaraine cyanine (B1664457) dyes as photosensitizers for PDT. scilit.comnih.gov

Inspired by PDT, SDT uses ultrasound to activate sonosensitizers, offering the advantage of deeper tissue penetration. iiarjournals.org It has been noted that many photosensitizers can also act as sonosensitizers. iiarjournals.org Quinolone compounds, a class of antibiotics structurally related to 4-hydroxyquinolines, exhibit photosensitivity and have been investigated for their sonodynamic efficiency. nih.goviiarjournals.org Fluoroquinolone antibiotics such as lomefloxacin (B1199960) and ciprofloxacin (B1669076) have been shown to promote the death of sarcoma cells when activated by ultrasound. iiarjournals.org Studies have demonstrated that these quinolone-based sonosensitizers can be activated by ultrasound to generate ROS, which is the likely mechanism for their sonodynamic activity. mdpi.com

SAR of Substituted Derivatives for Anticancer Activity

The quinoline scaffold is a significant pharmacophore in the development of novel anticancer agents, with research focusing on the structure-activity relationship (SAR) to optimize potency. arabjchem.org Derivatives of this compound are part of this broader class of compounds investigated for their antiproliferative activities. The SAR studies reveal that specific substitutions on the quinoline ring system are crucial for enhancing anticancer efficacy.

A key aspect of the anticancer activity of quinoline derivatives is their ability to overcome multidrug resistance (MDR) in cancer cells. acs.orgnih.govacs.org The general structure of active quinoline derivatives often includes a hydrophobic moiety, a linker, and a basic nitrogen atom. nih.gov For instance, studies on quinoline derivatives designed to reverse MDR indicate that the quinoline moiety itself is vital for activity. acs.orgnih.gov The spatial arrangement of substituents is also critical; in highly active compounds, the two aryl rings within the hydrophobic moiety deviate from a common plane, which facilitates interaction with P-glycoprotein (P-gp), a key protein in MDR. acs.orgnih.gov Furthermore, the distance between the hydrophobic part and a basic nitrogen atom, such as one in a piperazine (B1678402) ring, should be at least 5 Å for high activity. nih.gov

Hybrid molecules incorporating the quinoline structure have shown significant promise. For example, quinoline-chalcone derivatives have been synthesized and tested against various cancer cell lines, including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). nih.gov Compound 12e from one such study, which links a chalcone (B49325) fragment to the quinoline scaffold, demonstrated potent inhibitory activity with IC₅₀ values of 1.38 µM, 5.34 µM, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov The mechanism for this compound involved inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov

Similarly, quinoline-indole derivatives have been developed, with compound 9b (2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline) showing potent inhibition against MGC-803, HCT-116, and Kyse450 (esophageal) cancer cells with IC₅₀ values of 0.58 µM, 0.68 µM, and 0.59 µmol·L⁻¹, respectively. sioc-journal.cn This compound also induced apoptosis and cell cycle arrest at the G2/M phase. sioc-journal.cn The hybridization of ursolic acid with quinoline and oxadiazole moieties has also yielded potent anticancer agents. nih.gov Compound 3b from this series was particularly effective against MDA-MB-231 (breast) and HeLa (cervical) cancer cells, with IC₅₀ values of 0.61±0.07 µM and 0.36±0.05 µM, respectively, and was shown to induce apoptosis and G0/G1 phase cell cycle arrest. nih.gov

These studies collectively underscore the importance of the quinoline core and highlight that its anticancer activity can be significantly modulated by the nature and position of its substituents and by creating hybrid molecules with other pharmacologically active scaffolds. pensoft.netnih.gov

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Type | Target Cell Lines | IC₅₀ Values | Mechanism of Action |

|---|---|---|---|---|

| 12e | Quinoline-Chalcone | MGC-803, HCT-116, MCF-7 | 1.38 µM, 5.34 µM, 5.21 µM | G2/M phase arrest, Apoptosis |

| 9b | Quinoline-Indole | MGC-803, HCT-116, Kyse450 | 0.58 µM, 0.68 µM, 0.59 µM | G2/M phase arrest, Apoptosis |

| 3b | Quinoline-Ursolic Acid | MDA-MB-231, HeLa | 0.61 µM, 0.36 µM | G0/G1 phase arrest, Apoptosis |

Antimicrobial Applications

Antibacterial Efficacy

Quinolone compounds are a well-established class of antibacterial agents. drugbank.comdrugs.comajgreenchem.com The 4-quinolone scaffold, in particular, is the basis for the widely used fluoroquinolone antibiotics. ajgreenchem.comrsc.org These agents typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. ajgreenchem.com Derivatives of this compound have been explored for their antibacterial properties as part of this broader class. evitachem.com

Research into 8-methoxyquinolones has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of 8-methoxyquinolones with 3-amino-4-methylpyrrolidinyl or 3-amino-4-fluoromethylpyrrolidinyl groups at the C-7 position showed more potent activity than levofloxacin (B1675101) against several bacterial strains. nih.gov The introduction of a fluorine atom into the substituent at the C-7 position or at the N-1 cyclopropyl (B3062369) group was found to have a favorable influence. nih.gov

Specifically, derivatives of this compound have been synthesized and evaluated. A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives were synthesized from 4-chloro-7-methoxyquinoline (B1631688) and showed antimicrobial and antibiofilm activities against various pathogenic microbes. evitachem.com Compound 3l from this series was notably effective against a range of bacteria and fungi, including E. coli and C. albicans. evitachem.com Another study synthesized novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. nih.gov The (3R, 4S)-3-aminomethyl-4-trifluoromethyl derivative (S-34109 ) was identified as optimal due to its superior activity against quinolone and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Methoxyquinoline Derivatives

| Compound/Series | Target Bacteria | Key Findings |

|---|---|---|

| 8-methoxyquinolones with 3-amino-4-substituted-pyrrolidinyl groups | Gram-positive and Gram-negative bacteria | More potent activity than levofloxacin. nih.gov |

| S-34109 (a methoxyfluoroquinolone) | Quinolone and methicillin-resistant Staphylococcus aureus (MRSA) | Superior activity and low side effect potential. nih.gov |

| 3l (a sulfonamide derivative) | E. coli, C. albicans, and other pathogenic microbes | Significant antimicrobial and antibiofilm effectiveness. evitachem.com |

Antimalarial Activity

The quinoline ring is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and other 4-aminoquinolines being historically significant treatments. raco.cat 4-Hydroxyquinoline derivatives, including those with a methoxy (B1213986) group, have also been investigated for their potential against Plasmodium parasites. ontosight.aiias.ac.in Some quinolones, such as 6-chloro-7-methoxy-4(1H)-quinolones, have demonstrated good activity against multiple stages of Plasmodium infection. mdpi.com

The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme in the food vacuole. However, the emergence of drug-resistant strains has necessitated the search for new compounds and targets. nih.gov The Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme, crucial for the parasite's energy metabolism through glycolysis, has been identified as a potential target. nih.gov

Research on 4(1H)-quinolone-3-diarylethers has led to the discovery of highly active antimalarial molecules. nih.gov Optimization of a lead compound, endochin, involved introducing an aryl group at position 3 to disrupt crystal packing and improve properties. This led to the development of compounds with potent parasite growth inhibitory activity. nih.gov While specific data on this compound itself is limited in these series, the SAR principles are applicable. For example, the synthesis of 7-Methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one demonstrates the exploration of methoxy-substituted quinolones in this context. nih.gov

Neurological and Receptor Modulation

GABAA Receptor (GABAAR) α6 Subtype Selective Ligand Research

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and a target for many clinically important drugs. nih.govgoogle.com These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties. nih.govnih.gov The α6 subunit-containing GABAA receptors (α6-GABAARs) are of particular interest as they are expressed in specific brain regions and have been implicated in conditions like trigeminal orofacial pain and certain neuropsychiatric disorders. nih.govgoogle.com

Research has focused on developing ligands with selectivity for the α6 subunit to achieve targeted therapeutic effects with fewer side effects. Pyrazoloquinolinones (PQs), a class of GABAA receptor ligands, have emerged as promising candidates. frontiersin.org Notably, ethyl-4-hydroxy-7-methoxyquinoline-3-carboxylate has been used as a key starting material for the synthesis of these novel PQs. nih.govgoogle.com

These synthesized PQs have been shown to act as positive allosteric modulators at the α6+β3- interface of the GABAA receptor, a distinct binding site from the classical benzodiazepine (B76468) site (α+γ- interface). nih.gov Studies have identified PQs with pronounced functional selectivity for α6β2/3γ2 receptors over other α isoforms. frontiersin.org For example, based on functionally α6β2/3γ2 GABAAR selective pyrazoloquinolinones, a large number of novel analogs have been synthesized and investigated for their metabolic stability and pharmacokinetic properties. nih.gov This research aims to develop compounds that could be useful for treating disorders where α6-GABAARs play a role. nih.govgoogle.com

The quest for subtype-selective ligands is driven by the need to separate desired therapeutic actions from unwanted side effects associated with broader GABAA receptor modulation. nih.gov The development of PQs from this compound derivatives represents a significant step in creating tools and potential therapeutics that specifically target the α6-GABAAR subtype. nih.govfrontiersin.org

Table 3: Research on α6-GABAAR Selective Ligands Derived from this compound

| Precursor Compound | Ligand Class | Target Receptor Subtype | Potential Therapeutic Area |

|---|

Potassium Channel Modulation (SKCa Channel Blockers)

Potassium channels are crucial for regulating neuronal excitability and cellular function. Small-conductance calcium-activated potassium (SKCa or KCa2) channels are a specific type of potassium channel activated by intracellular calcium, and they play a significant role in controlling neuronal firing patterns. Blockers of these channels are of interest for their potential therapeutic applications.

Research into the development of novel SKCa channel blockers has included the synthesis of bis-quinolinium cyclophanes. In the course of this research, 3-carbethoxy-4-hydroxy-7-methoxyquinoline was synthesized as an intermediate. ucl.ac.uk This compound was prepared by refluxing a mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate in diphenyl ether, followed by hydrolysis of the resulting ester to the corresponding carboxylic acid. ucl.ac.uk While this document outlines the synthesis of this this compound derivative as a precursor, the subsequent steps to create the final cyclophane blockers and their specific activity data are part of the broader research effort to identify new potassium channel modulators. ucl.ac.uk

The modulation of various potassium channels, including the Kv7 (KCNQ) family, is another active area of research for treating channelopathies like epilepsy and cardiovascular diseases. pitt.edu While distinct from SKCa channels, this research highlights the broader interest in quinoline and related heterocyclic structures as scaffolds for ion channel modulators. For instance, novel chemotypes based on tetrahydropyrido[3,2-d]pyrimidin-8-amine have been identified as selective Kv7 channel modulators. pitt.edu The inclusion of this compound derivatives in synthetic pathways for SKCa channel blockers suggests that the quinoline scaffold is considered a viable starting point for developing new modulators of neuronal excitability. ucl.ac.uk

Other Emerging Biological Activities

Recent research has begun to uncover additional biological activities of this compound and its derivatives, expanding their potential therapeutic applications beyond their more established roles. These emerging areas of investigation include anti-inflammatory effects and the ability to modulate complex cellular processes such as protein-protein interactions.

The quinoline scaffold is a well-known privileged structure in medicinal chemistry, and various quinoline derivatives have been investigated for their anti-inflammatory properties. researchgate.netevitachem.com While specific detailed studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available research, the broader class of quinoline compounds, including its analogs, has shown promise in this area.

For instance, an analog, this compound-6-carboxamide, has been noted for its anti-inflammatory effects in vitro. Studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines, which are key signaling molecules that drive the inflammatory response. This inhibitory action on cytokines highlights a potential mechanism through which quinoline derivatives may exert their anti-inflammatory effects.

Further illustrating the immunomodulatory potential of this scaffold, a novel derivative of this compound-3-carboxamide, known as Y27, has been studied in the context of autoimmune diseases. nih.gov In a murine model of systemic lupus erythematosus, Y27 was found to enhance the suppressive capacity of regulatory T cells (Tregs). nih.gov This effect was associated with an increased production of the anti-inflammatory cytokines Transforming Growth Factor-β (TGF-β) and Interleukin-10 (IL-10) by these immune cells. nih.gov While not a direct anti-inflammatory effect in the classical sense of blocking pro-inflammatory pathways, the ability to bolster the body's own immunosuppressive mechanisms represents a significant therapeutic strategy for inflammatory and autoimmune conditions.

Another analog, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, has also been studied for its potential antioxidant and anti-inflammatory properties, further underscoring the therapeutic promise of this chemical class. guidechem.com The collective findings from these analogs suggest that the this compound core could be a valuable starting point for the development of new anti-inflammatory agents.

Table 1: Investigated Anti-inflammatory and Immunomodulatory Activities of this compound Analogs

| Compound | Biological Activity | Findings | Reference |

| This compound-6-carboxamide | Anti-inflammatory | Indicated to inhibit the production of pro-inflammatory cytokines in vitro. | |

| Y27 (a this compound-3-carboxamide derivative) | Immunomodulatory | Enhanced the suppressive function of regulatory T cells and increased the production of anti-inflammatory cytokines TGF-β and IL-10 in a murine lupus model. | nih.gov |

| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | Anti-inflammatory and Antioxidant | Studied for its potential antioxidant and anti-inflammatory properties. | guidechem.com |

The disruption of protein-protein interactions (PPIs) is a cutting-edge approach in drug discovery, offering the potential to modulate cellular pathways that are difficult to target with traditional enzyme inhibitors or receptor antagonists. evitachem.com The intricate network of these interactions governs a vast array of cellular functions, and their dysregulation is implicated in numerous diseases. nih.gov

A notable example of a therapeutically relevant PPI is the interaction between the proteins Spire2 and Formin-2 (FMN2). This interaction plays a crucial role in the assembly of the actin cytoskeleton, a fundamental component of cells involved in processes such as cell division, migration, and morphology. nih.gov The Spire-FMN2 complex is particularly important in the context of oocyte development and has been implicated in other cellular events as well. researchgate.net

Recent research has focused on identifying small molecules that can selectively disrupt the Spire2-FMN2 interaction. nih.gov In a fragment-based screening campaign, a library of 755 compounds was tested to find molecules that could inhibit this specific PPI. nih.gov This screening and subsequent optimization led to the discovery of potent and selective fragments that bind to Spire2 and prevent it from interacting with FMN2. nih.govacs.orgnih.gov The most promising of these fragments, compound 13 , demonstrated micromolar potency and high ligand efficiency, making it a strong candidate for further development into a chemical probe to study the biological consequences of inhibiting the Spire2-FMN2 pathway. nih.govacs.org

While the published study does not explicitly identify this compound as one of the active fragments, the successful identification of small molecules that can selectively disrupt a complex PPI like Spire2-FMN2 highlights the potential for diverse chemical scaffolds, including quinoline-based structures, to be explored for this purpose. The development of such inhibitors opens up new avenues for investigating the roles of these proteins in health and disease and could lead to novel therapeutic strategies.

Table 2: Key Proteins in the Spire2-FMN2 Interaction

| Protein | Function | Role in Interaction | Reference |

| Spire2 | Actin-nucleating protein | Binds to FMN2 to cooperatively regulate actin cytoskeleton assembly. | researchgate.netnih.gov |

| Formin-2 (FMN2) | Processive actin elongator | Interacts with Spire2 to control the formation of actin filaments. | researchgate.netnih.gov |

Mechanisms of Action and Molecular Target Elucidation

Molecular Interactions with Protease Enzymes

The quinoline (B57606) nucleus, particularly when functionalized with hydroxyl and methoxy (B1213986) groups, serves as a critical component in the design of potent enzyme inhibitors.

The Hepatitis C virus (HCV) NS3/NS4A serine protease is essential for viral replication, making it a prime target for antiviral drug development. tandfonline.com The 4-hydroxy-7-methoxyquinoline moiety has been integral to the creation of highly potent macrocyclic inhibitors of this enzyme. acs.org Researchers discovered that incorporating this specific quinoline structure into a macrocyclic peptide scaffold can dramatically enhance inhibitory potency.

In one study, the substitution of a proline group with a this compound moiety resulted in an inhibitor with a nearly 16,600-fold increase in potency. smolecule.com This enhancement is attributed to the way the quinoline ring orients within the active site of the protease, establishing favorable molecular interactions. The synthesis of these inhibitors often involves coupling a 2-substituted this compound with a preformed macrocyclic tripeptide. researchgate.net The substituent at the C-2 position of the quinoline ring has been found to significantly modulate the cell-based antiviral potency, even if it has a minimal impact on the intrinsic enzyme inhibitory activity (IC50). acs.org These findings underscore the importance of the this compound scaffold in providing a rigid and correctly oriented structural element for optimal binding to the HCV NS3/NS4A protease active site.

Table 1: Examples of this compound in HCV Protease Inhibitors

| Inhibitor Type | Role of this compound | Key Finding | Reference |

|---|---|---|---|

| Macrocyclic Peptide Hybrid | Replaces a proline moiety to form the P2 cap of the inhibitor. | Led to a ~16,600-fold increase in potency against HCV NS3/NS4A protease (genotype 1b, Ki = 1.0 nM). | smolecule.com |

| Tripeptide Macrocyclic Inhibitor (e.g., BILN 2061) | Forms a key aromatic substituent on the hydroxyproline (B1673980) moiety of the inhibitor. | Essential for achieving high potency in both enzymatic (IC50 = 3.0 nM) and cell-based replicon assays (EC50 = 1.2 nM). | researchgate.net |

| General Macrocyclic Inhibitors | Used as a starting building block (methyl this compound-2-carboxylate) for creating the P2 fragment. | The C-2 substituent on the quinoline ring significantly modulates cell-based antiviral potency. | acs.org |

Cellular Pathway Modulation in Anticancer Activity

Quinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry for their ability to form the basis of various anticancer agents. arabjchem.org Their mechanisms often involve the modulation of critical cellular pathways that control cell proliferation and survival.

A primary mechanism by which quinoline-based compounds exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. arabjchem.org While this compound itself has not been exhaustively studied, preliminary research on its carboxylic acid derivative suggests it may inhibit cancer cell proliferation by inducing apoptosis. smolecule.com

Studies on closely related 4-quinolone and 4-hydroxyquinoline (B1666331) derivatives provide significant insight into the likely mechanisms. These compounds have been shown to induce apoptosis and cell cycle arrest through several pathways:

Inhibition of DNA Topoisomerases: Many 4-quinolone derivatives function by disrupting enzymes essential for DNA replication, leading to apoptosis and the cessation of tumor growth. tandfonline.com

Microtubule Disruption: Certain 4-benzyloxyquinolin-2(1H)-one derivatives, which share the core quinolone structure, have been found to disrupt microtubule assembly. nih.gov This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Modulation of Apoptotic Proteins: These compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins. For example, some derivatives cause an upregulation of Bax (pro-apoptotic) and a downregulation of Bcl-2 (anti-apoptotic). nih.gov

These findings strongly suggest that the this compound scaffold has significant potential as a platform for developing anticancer agents that function by triggering apoptosis and arresting the cell cycle.

Table 2: Anticancer Mechanisms of Related Quinoline Derivatives

| Derivative Class | Mechanism of Action | Effect on Cancer Cells | Reference |

|---|---|---|---|

| This compound-3-carboxylic acid | Apoptosis Induction (preliminary) | Inhibition of cancer cell proliferation. | smolecule.com |

| General 4-Quinolone Derivatives | Inhibition of DNA Topoisomerases | Induction of apoptosis and impedance of tumor growth. | tandfonline.com |

| 4-Benzyloxyquinolin-2(1H)-ones | Microtubule assembly disruption | Induces G2/M cell cycle arrest and apoptosis. | nih.gov |

| 7-phenyl-pyrrolo[3,2-f]quinolinones | Inhibition of tubulin polymerization | Induces G2/M phase arrest and caspase-dependent apoptosis. | researchgate.net |

Photodynamic therapy (PDT) is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which destroys tumor cells. researchgate.netnih.gov While this compound has not been specifically evaluated as a photosensitizer, the broader quinoline family, especially hydroxyquinolines, has shown significant promise in this area.

Cyclometalated platinum(II) complexes incorporating 8-hydroxyquinoline (B1678124) have been demonstrated to be highly efficient photosensitizers, capable of generating singlet oxygen with quantum yields as high as 90%. researchgate.netacs.org Similarly, other quinoline-based structures, such as 8-Br-quinoline derivatives and squaraine cyanine (B1664457) dyes, have been investigated for their ability to produce singlet oxygen upon photo-excitation. researchgate.netmdpi.com The mechanism involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to molecular oxygen (O₂) to create highly reactive singlet oxygen (¹O₂). researchgate.net This singlet oxygen then induces oxidative damage within cells, leading to cell death.

In the context of sonodynamic therapy (SDT), which uses ultrasound to activate a sonosensitizer to produce ROS, there is currently no direct evidence linking this compound to this application. nih.govfusfoundation.org However, given the established role of the quinoline scaffold in generating ROS for PDT, its potential as a photosensitizer remains a subject of interest.

Receptor Binding and Allosteric Modulation

In neuroscience, the this compound scaffold serves as a foundational structure for synthesizing ligands that interact with specific neurotransmitter receptors in the central nervous system.

Gamma-aminobutyric acid type A receptors (GABAARs) are the primary inhibitory neurotransmitter receptors in the brain and are the site of action for many clinically important drugs. researchgate.net These drugs often act as allosteric modulators, binding to a site on the receptor distinct from the GABA binding site to enhance or reduce the receptor's function. nih.gov

Derivatives of this compound have been used to develop compounds with selective modulatory activity at specific GABAA receptor subtypes. researchgate.net Specifically, pyrazoloquinolinone compounds synthesized from ethyl-4-hydroxy-7-methoxyquinoline-3-carboxylate have demonstrated selective positive allosteric modulation at GABAA receptors that contain the α6 subunit (e.g., α6β3γ2 receptors). researchgate.net The 4-quinolinone scaffold, in general, has been reported to produce high-affinity ligands for the benzodiazepine (B76468) (BZD) binding site on GABAA receptors, a well-known allosteric modulatory site. This indicates that the this compound structure is a valuable template for creating subtype-selective modulators that can fine-tune inhibitory neurotransmission, offering potential therapeutic applications for various neurological and psychiatric disorders.

Table 3: this compound in GABAA Receptor Modulation

| Derivative Class | Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazoloquinolinones | GABAA receptors containing the α6 subunit (e.g., α6β3γ2) | Selective positive allosteric modulation. | researchgate.net |

| General 4-Quinolinone Derivatives | Benzodiazepine (BZD) binding site on GABAA receptors | High-affinity allosteric binding. |

Structure Activity Relationship Sar Studies and Drug Design Principles

The exploration of 4-Hydroxy-7-methoxyquinoline and its analogs in drug discovery is heavily reliant on understanding the relationship between their chemical structure and biological activity. SAR studies are pivotal in optimizing lead compounds to enhance efficacy and selectivity.

Impact of Substituent Modifications on Biological Potency

The biological profile of quinoline-based compounds can be finely tuned by altering the substituents at various positions on the quinoline (B57606) ring.

The C-2 position of the quinoline nucleus is a critical site for modification in the development of antiviral agents. For instance, in the context of HIV-1 integrase inhibitors, the introduction of aryl or alkyl groups at the C-2 position did not lead to a significant enhancement in anti-HIV-1 activity brieflands.com. However, in other antiviral contexts, such as inhibitors of the influenza virus PA-PB1 protein interaction, modification at the C-2 position has proven more fruitful. The substitution of a C-2 hydroxyphenyl group with 2-pyridyl, p-chlorophenyl, or p-fluorophenyl resulted in compounds with robust antiviral activity nih.gov. Furthermore, research on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives as inhibitors of Zika virus (ZIKV) replication has shown that this scaffold can yield compounds with antiviral activity comparable to the known drug mefloquine (B1676156) nih.gov. The electronic and steric properties of substituents at the C-2 position have been shown to significantly affect the anticancer activity of quinoline derivatives, with 2-α-furyl and 2-(pyridin-2-yl)quinolines demonstrating notable efficacy against several human cancer cell lines. orientjchem.org

Incorporating quinoline moieties into macrocyclic frameworks is a strategy employed to modulate the properties of the resulting complexes. Macrocycles, such as those based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), can be functionalized with chromophoric units like quinoline to create sensors and imaging agents. The conformation of the macrocyclic ring is a crucial factor that can influence the stability and selectivity of metal complexes. mdpi.com For example, the pre-organization of the macrocycle prior to metal binding is a key determinant of complex stability. mdpi.com The modification of these macrocyclic structures, such as by introducing different pendant arms, can tune the coordination chemistry and, consequently, the functional properties of the resulting compound. The introduction of heteroatoms into the scaffold of pyrazoloquinolinones, a class of compounds related to this compound, has been explored as a way to improve properties like solubility. google.com

Substituents at the C-6 and C-7 positions of the quinoline ring play a significant role in determining the biological activity of these compounds. The presence of a hydroxyl or methoxy (B1213986) group at position 7 has been shown to enhance the antitumor activity of quinoline derivatives. orientjchem.org Similarly, a methoxy group at position 7 was found to be beneficial for the cell-based activity of certain HIV integrase inhibitors. brieflands.com In the realm of antibacterial agents, the presence of a methoxy group at position 6 has been reported to increase the inhibition zone compared to derivatives with a methyl group or no substitution. frontiersin.org Conversely, for some cholinesterase inhibitors, a methyl group at the 6-position of a chromone (B188151) linked to a quinoline derivative showed significantly higher activity than a methoxy group. mdpi.com The introduction of a fluorine atom at the C-6 position has been found to dramatically enhance the antibacterial activity of 4-hydroxy-2-quinolone analogs. researchgate.net

The 7-methoxy group of the quinoline scaffold is a key target for modification in the development of ligands for the γ-aminobutyric acid type A receptor (GABAAR). The replacement of hydrogen atoms with deuterium (B1214612) in the methoxy groups of pyrazoloquinolinone-based GABAAR ligands has been shown to improve their metabolic stability and bioavailability. nih.govresearchgate.net This modification increases the duration of action while retaining the pharmacological selectivity for the GABAAR α6 subtype. nih.govresearchgate.net Specifically, deuterated analogs of α6GABAAR-selective positive allosteric modulators (PAMs) exhibit longer half-lives compared to their non-deuterated parent compounds. frontiersin.org These deuterated compounds, such as DK-I-56-1, which is deuterated at the methoxy group of the D-ring, and RV-I-29, deuterated at the methoxy group of the A-ring, retain high selectivity for α6GABAARs. frontiersin.org This strategy of selective deuteration enhances the pharmacokinetic profile without altering the desired pharmacological activity. researchgate.net

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| Pyrazoloquinolinones (General) | Deuteration of methoxy groups | Improved metabolic stability and bioavailability. | nih.govresearchgate.net |

| DK-I-56-1 | Deuteration at the D-ring methoxy group | Longer half-life compared to parent compound, retained α6GABAAR selectivity. | frontiersin.org |

| RV-I-29 | Deuteration at the A-ring methoxy group | Longer half-life compared to parent compound, retained α6GABAAR selectivity. | frontiersin.org |

A study involving forty-five 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives yielded significant insights into their structure-activity relationships as anticancer agents. nih.gov Nine of these derivatives demonstrated high potency against various cancer cell lines, including HL-60, Hep3B, H460, and COLO 205, with IC₅₀ values below 1 μM, while showing no significant toxicity to normal human cells. nih.gov Compound 11e from this series was particularly noteworthy for its nanomolar potency against COLO 205 cancer cells. nih.gov Mechanistic studies revealed that this compound acts by disrupting microtubule assembly, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov

| Compound | Substitution Pattern | Noted Activity | Reference |

|---|---|---|---|

| 7e, 8e, 9b, 9c, 9e, 10c, 10e, 11c, 11e | Various 6,7,8- and 4-benzyloxy substitutions | High potency (IC₅₀ < 1 μM) against HL-60, Hep3B, H460, and COLO 205 cancer cells. | nih.gov |

| 11e | Specific 6,7,8- and 4-benzyloxy substitution | Nanomolar potency against COLO 205 cancer cells; disrupts microtubule assembly. | nih.gov |

Ligand-Receptor Interaction Analysis

Understanding how quinoline-based ligands interact with their target receptors at a molecular level is crucial for rational drug design. For GABAA receptor modulators based on the pyrazoloquinolinone scaffold, the binding site is distinct from the classical benzodiazepine (B76468) site. These ligands act as positive allosteric modulators at the α+/β- interface of GABAA receptors. google.comnih.gov

Molecular docking studies of 6,7-dichloro-5,8-quinolinedione derivatives with the NQO1 enzyme have revealed specific interactions. These include the formation of hydrogen bonds between the quinolinedione and amino acid residues such as tyrosine (TYR126). mdpi.com The type of substituent at the C-2 position influences the arrangement and nature of these interactions. For example, a hydroxyl group at C-2 can form an additional hydrogen bond. mdpi.com These interactions are critical for the molecule's activity as a substrate for the NQO1 enzyme. mdpi.com

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically 100–300 Da) that bind to a biological target with low affinity. nih.gov These initial hits serve as starting points for optimization into more potent molecules. nih.gov This approach emphasizes high "ligand efficiency" (LE), ensuring that the initial small molecule has a strong binding interaction relative to its size. nih.govambeed.com

The 4-hydroxyquinoline (B1666331) core is a key component in signaling molecules used by certain bacteria. For instance, the enzyme PqsD in Pseudomonas aeruginosa is essential for producing the signal molecule 2-heptyl-4-hydroxyquinoline (HHQ), which regulates virulence factors. nih.gov Targeting this enzyme with fragment-based approaches represents a viable strategy for developing new anti-pseudomonal agents. nih.gov

In a direct application of FBDD, this compound was included in a screening library to identify inhibitors of the Spire2-FMN2 protein-protein interaction, which is relevant to cellular processes. ambeed.com A study utilized a differential scanning fluorimetry-based screen to test a library of 755 compounds. ambeed.com The hits from this initial screen, including potentially related fragments, were then validated using several orthogonal biophysical methods. ambeed.com This process led to the discovery of a fragment that exhibited micromolar potency and a high ligand efficiency (LE = 0.38), marking it as a validated starting point for developing more selective chemical probes. ambeed.com

Table 1: Example of a Fragment-Based Drug Discovery (FBDD) Study Involving a this compound Analog

| Target | Screening Method | Validation Assays | Key Finding | Source |

| Spire2-FMN2 Interaction | Differential Scanning Fluorimetry (DSF) | Fluorescence Polarization (FP), Microscale Thermophoresis (MST), 1H-15N HSQC NMR | Discovery of a fragment with micromolar potency and high ligand efficiency (LE = 0.38). | ambeed.com |

Rational Design Strategies for Enhanced Efficacy

Rational drug design involves the strategic modification of a chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties. For the quinoline scaffold, this often involves introducing or modifying functional groups to block metabolic pathways or improve interaction with a biological target. researchgate.net

One common strategy is the modification of the quinoline core to improve its antitubercular properties. The introduction of specific substituents and linkers, such as alkene linkers, has been shown to be crucial for enhancing the efficacy of synthesized compounds against Mycobacterium tuberculosis. nih.gov Computational methods like molecular docking and QSAR modeling have accelerated the development of new quinoline derivatives with better selectivity and pharmacokinetic profiles. nih.gov

In the context of anticancer agents, research on 4-hydroxyquinoline derivatives has demonstrated that specific substitutions can lead to selective toxicity against drug-resistant cancer cells. mdpi.com For instance, a study assessing derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines found that some compounds were selectively toxic to the resistant cells, suggesting a potential to overcome drug resistance.

A powerful example of rational design is the adaptation of existing drugs for new therapeutic purposes. nih.gov The cancer drug tipifarnib (B1682913), which has a quinoline core, was found to inhibit the enzyme sterol 14α-demethylase (14DM) in Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Researchers rationally designed analogs of tipifarnib to reduce its affinity for its human cancer target (protein farnesyltransferase) while simultaneously increasing its affinity for the parasite's 14DM enzyme. nih.gov This led to a lead compound with picomolar activity against the parasite in culture and efficacy in animal models, demonstrating a successful rational redesign strategy. nih.gov

Similarly, studies on 4-hydroxy-7-methoxyquinolin-2(1H)-one derivatives, which are structurally related to this compound, have provided insights into favorable substitution patterns for antibacterial activity. researchgate.net The synthesis and evaluation of a library of these compounds against Gram-positive and Gram-negative bacteria led to the identification of 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one as a promising lead, showcasing how systematic structural modifications can guide the discovery of more potent agents. researchgate.net

Table 2: Examples of Rational Design Strategies for Quinoline Derivatives

| Therapeutic Area | Design Strategy | Target/Organism | Outcome | Source |

| Antimalarial | Introduce groups to block metabolism (e.g., fluorine, t-butyl group). | Plasmodium species | Enhanced activity against drug-resistant strains. | researchgate.net |

| Chagas Disease | Modify an existing cancer drug (tipifarnib) to increase affinity for the parasite enzyme (14DM) and decrease affinity for the human enzyme (PFT). | Trypanosoma cruzi | Lead compound with picomolar activity against the parasite and reduced host toxicity. | nih.gov |

| Antibacterial | Systematic substitution on the 4-hydroxyquinolin-2(1H)-one scaffold. | Gram-positive and Gram-negative bacteria | Identification of 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one as a promising lead with a MIC of 3.2 μM. | researchgate.net |

| Antitubercular | Incorporate alkene linkers and specific substituents on the quinoline core. | Mycobacterium tuberculosis | Enhanced efficacy against MTB. | nih.gov |

| Anticancer | Synthesis of various 4-hydroxyquinoline derivatives. | Doxorubicin-resistant colon adenocarcinoma cells | Discovery of derivatives with selective toxicity towards resistant cancer cells. |

Computational and Theoretical Investigations of 4 Hydroxy 7 Methoxyquinoline

The quinoline (B57606) scaffold, a cornerstone in medicinal chemistry, has been the subject of extensive computational and theoretical analysis to understand its chemical behavior and biological activity. For 4-Hydroxy-7-methoxyquinoline, these in silico methods provide profound insights into its electronic structure, reactivity, and potential as a pharmacologically active agent.

Applications in Chemical Biology and Drug Discovery Research

Role as a Versatile Pharmaceutical Intermediate

4-Hydroxy-7-methoxyquinoline is a key building block in the synthesis of more complex pharmaceutical compounds. innospk.comcookechem.com Its quinoline (B57606) backbone is a common feature in many biologically active molecules, and the hydroxyl and methoxy (B1213986) groups offer reactive sites for further chemical modifications. innospk.comevitachem.com This allows for the creation of a diverse library of derivatives with specific therapeutic properties. innospk.com The stability and high purity of this intermediate make it suitable for precise and controlled manufacturing processes in the pharmaceutical industry. innospk.com

For instance, it serves as an intermediate in the synthesis of receptor tyrosine kinase inhibitors like pazopanib, regorafenib, and lenvatinib, which are utilized in cancer therapy. smolecule.com The synthesis of these inhibitors often involves the conversion of this compound to a 6-carboxy-substituted derivative through a cyclization reaction, followed by further chemical transformations. smolecule.com Additionally, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. chemimpex.comsmolecule.com

Utility as a Fluorescent Probe for Biological Imaging and Assays

The quinoline scaffold of this compound is known to exhibit fluorescence, making it and its derivatives useful as fluorescent probes in biological imaging and assays. chemimpex.comchemshuttle.com These probes can be used to visualize cellular processes and detect specific analytes in complex biological mixtures. chemimpex.com The ability to conjugate the quinoline framework to other molecules allows for the development of targeted fluorescent tags with enhanced photostability. chemshuttle.com

Derivatives of 4-hydroxyquinoline (B1666331) are known to be sensitive to their environment, with their fluorescence properties changing in response to factors like solvent polarity. researchgate.net This sensitivity can be exploited to develop probes that report on specific biological conditions. Research has shown that quinoline-based fluorescent tags can exhibit high selectivity and sensitivity for the detection of various metal ions in living cells. researchgate.net

Research Tool for Viral Replication Assays and Animal Assay Systems

Derivatives of 4-hydroxyquinoline have been investigated for their potential as antiviral agents, particularly against HIV-1. thieme-connect.comnih.gov For example, 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives have been designed and synthesized as potential non-cytotoxic anti-HIV-1 agents. thieme-connect.com These compounds are thought to act by chelating with magnesium ions in the active site of HIV-1 integrase, an essential enzyme for viral replication. thieme-connect.com The development of such compounds provides valuable research tools for studying the mechanisms of viral replication and for screening new antiviral drug candidates.

Contribution to Structural Biology Studies

The defined and relatively rigid structure of the this compound scaffold makes it a useful tool in structural biology. By incorporating this and similar quinoline derivatives into larger molecules, researchers can study the binding interactions between these molecules and their biological targets, such as enzymes and receptors. ontosight.ai Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective drugs. X-ray crystallography and NMR spectroscopy are key techniques used to determine the three-dimensional structures of these complexes, providing insights that guide further drug development.

Lead Compound Identification in Drug Discovery Programs

This compound and its derivatives have been identified as promising lead compounds in various drug discovery programs. evitachem.comsmolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The diverse biological activities of quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive starting points for the development of new drugs. chemimpex.combiosynce.com

Structure-activity relationship (SAR) studies are a critical component of these programs, where systematic modifications are made to the lead compound's structure to understand how these changes affect its biological activity. thieme-connect.comnih.gov For example, research has shown that substituting different groups on the quinoline ring of 4-hydroxyquinoline derivatives can significantly impact their potency and selectivity as enzyme inhibitors. nih.gov

Development of Photosensitizers for Emerging Therapeutic Modalities